Cas no 80646-00-0 (Benzenepropanoic acid, 4-fluoro-b-oxo-)

Benzenepropanoic acid, 4-fluoro-b-oxo- structure
80646-00-0 structure
Product Name:Benzenepropanoic acid, 4-fluoro-b-oxo-
CAS-Nr.:80646-00-0
MF:C9H7FO3
MW:182.148486375809
MDL:MFCD01310984
CID:882278
PubChem ID:277672
Update Time:2025-06-10

Benzenepropanoic acid, 4-fluoro-b-oxo- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzenepropanoic acid, 4-fluoro-b-oxo-
    • 4-Fluoro-β-oxobenzenepropanoic acid (ACI)
    • 3-(4-Fluorophenyl)-3-oxopropanoic acid
    • NSC 126608
    • p-Fluorobenzoylacetic acid
    • 80646-00-0
    • AKOS006277598
    • SY226864
    • NSC-126608
    • WSWKUJUQMXOEQK-UHFFFAOYSA-N
    • MFCD01310984
    • SCHEMBL904555
    • NSC126608
    • 2-(4-FLUOROBENZOYL)ACETIC ACID
    • DTXSID60298865
    • 3-(4-fluorophenyl)-3-oxoproprionic acid
    • CS-0372608
    • AS-78346
    • MDL: MFCD01310984
    • Inchi: 1S/C9H7FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
    • InChI-Schlüssel: WSWKUJUQMXOEQK-UHFFFAOYSA-N
    • Lächelt: O=C(CC(C1C=CC(F)=CC=1)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 182.03792224g/mol
  • Monoisotopenmasse: 182.03792224g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 207
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topologische Polaroberfläche: 54.4Ų

Benzenepropanoic acid, 4-fluoro-b-oxo- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1198532-0.25g
3-(4-Fluorophenyl)-3-oxopropanoic Acid
80646-00-0 95%
0.25g
$445 2024-07-20
eNovation Chemicals LLC
Y1198532-1g
3-(4-Fluorophenyl)-3-oxopropanoic Acid
80646-00-0 95%
1g
$745 2024-07-20
eNovation Chemicals LLC
Y1133242-1g
3-(4-fluorophenyl)-3-oxopropanoic acid
80646-00-0 95%
1g
$1000 2024-07-23
1PlusChem
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2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
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1PlusChem
1P008MPS-1g
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
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$364.00 2024-04-21
Aaron
AR008MY4-250mg
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
250mg
$382.00 2025-02-12
Aaron
AR008MY4-1g
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
1g
$637.00 2025-02-12
A2B Chem LLC
AE01888-250mg
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
250mg
$132.00 2024-04-19
A2B Chem LLC
AE01888-1g
2-amino-7-(2-aminoethyl)-7h-purin-6-ol
80646-00-0 95%
1g
$490.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1443278-100mg
3-(4-Fluorophenyl)-3-oxopropanoic acid
80646-00-0 95%
100mg
¥2277.00 2024-07-28

Benzenepropanoic acid, 4-fluoro-b-oxo- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Eosin-Y/Cu(OAc)2-catalyzed aerobic oxidative coupling reactions of glycine esters in the dark
Chowdhury, Raghunath, Organic & Biomolecular Chemistry, 2022, 20(27), 5387-5392

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: DNA (uncultured bacterium r_06 clone r_06 histidine kinase gene plus endo-1.4-β-… Solvents: Water ;  36 h, pH 7.5, 37 °C
1.2 Reagents: Perchloric acid Solvents: Water ;  pH 1 - 2, 37 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 13, 37 °C
Referenz
Creation of a (R)-β-transaminase by directed evolution of D-amino acid aminotransferase
Jeon, Hyunwoo; et al, ACS Catalysis, 2022, 12(21), 13207-13214

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
1.2 reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  12 h
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referenz
Copper-Catalysed Decarboxylative Trifluoromethylation of β-Ketoacids
Xu, Xiaolan; et al, Chinese Journal of Chemistry, 2017, 35(11), 1665-1668

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 - 5 °C; 12 h, rt
Referenz
Synthesis of novel proxyphylline derivatives with dual Anti-Candida albicans and anticancer activity
Borowiecki, Pawel; et al, European Journal of Medicinal Chemistry, 2018, 150, 307-333

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referenz
Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals: access to chiral β-keto propargylamines
Zhang, Cong-Cong; et al, Organic & Biomolecular Chemistry, 2021, 19(39), 8607-8612

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  cooled
2.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

Benzenepropanoic acid, 4-fluoro-b-oxo- Raw materials

Benzenepropanoic acid, 4-fluoro-b-oxo- Preparation Products

Benzenepropanoic acid, 4-fluoro-b-oxo- Verwandte Literatur

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